1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride
Description
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride is a piperazine derivative featuring a substituted pyridinylmethyl group. The compound’s structure includes a 4-chloro-3,5-dimethylpyridine moiety linked via a methylene bridge to a piperazine ring, with two hydrochloride counterions enhancing its solubility and stability.
Properties
IUPAC Name |
1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c1-9-7-15-11(10(2)12(9)13)8-16-5-3-14-4-6-16;;/h7,14H,3-6,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNTYMRSPBLVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine Dihydrochloride is BCL-2 , a protein that plays a crucial role in regulating cell death. By inhibiting BCL-2, the compound can induce apoptosis, or programmed cell death, in cancer cells.
Mode of Action
This compound interacts with its target, BCL-2, by binding to it and inhibiting its function. This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the initiation of apoptosis.
Biochemical Pathways
The compound affects the apoptotic pathway . Under normal circumstances, BCL-2 inhibits apoptosis by binding to and sequestering pro-apoptotic proteins. When bcl-2 is inhibited by the compound, these pro-apoptotic proteins are released, triggering apoptosis.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. This can lead to the reduction of tumor size and potentially the eradication of the cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C. These conditions help maintain the stability and efficacy of the compound.
Biological Activity
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride is a chemical compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H20Cl2N2
- Molecular Weight : 312.7 g/mol
- CAS Number : 2270906-09-5
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter receptors and enzymes:
- Dopamine Receptor Antagonism : The compound has been shown to act as a dopamine receptor antagonist, which may contribute to its anti-emetic effects. This mechanism is particularly relevant in the context of treating nausea and vomiting associated with chemotherapy .
- Gastroprokinetic Activity : Studies suggest that it can stimulate gastric motility by inhibiting dopamine receptors and enhancing acetylcholine release, thus promoting gastrointestinal transit .
- Antitumor Activity : Preliminary findings indicate potential antitumor effects, possibly through the modulation of RET kinase activity, which is implicated in various cancers. In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation driven by RET mutations .
Biological Activity Overview
| Activity | Description |
|---|---|
| Dopamine Receptor Antagonism | Reduces nausea and vomiting; potential use in anti-emetic therapies. |
| Gastroprokinetic Effects | Enhances gastric motility; useful in gastrointestinal disorders. |
| Antitumor Effects | Inhibits proliferation in cancer cell lines; potential for cancer therapy. |
Case Studies and Research Findings
- Gastroprokinetic Study :
-
Antitumor Activity Research :
- In a study focusing on RET kinase inhibitors, derivatives of this compound exhibited moderate to high potency in inhibiting RET activity both at the molecular and cellular levels. The most promising derivative demonstrated significant inhibition of cell proliferation associated with RET mutations, suggesting a pathway for further cancer therapeutic development .
- Neuropharmacological Studies :
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The target compound’s 4-chloro and 3,5-dimethyl groups on pyridine (electron-withdrawing Cl and steric methyl groups) contrast with methoxy (electron-donating) substituents in Trimetazidine and 1-(3,4-dimethoxyphenyl)piperazine. This difference likely enhances the target’s lipophilicity, favoring membrane permeability .
Analytical Characterization
- HRMS : Used for verifying molecular ions (e.g., Compound 36: [M+H]⁺ = 429.1240 ).
- HPLC : Critical for purity assessment, as demonstrated in Trimetazidine analysis () .
- Regulatory Standards : Impurity profiles (e.g., flunarizine derivatives in ) underscore the need for rigorous quality control in dihydrochloride salt synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
